molecular formula C19H38O3 B3052154 Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester CAS No. 38940-91-9

Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester

Cat. No.: B3052154
CAS No.: 38940-91-9
M. Wt: 314.5 g/mol
InChI Key: UNOAFRLZQCJROS-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with various biological molecules . These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its dual 2-ethylhexyl groups provide enhanced solubility and stability compared to similar compounds .

Properties

IUPAC Name

2-ethylhexyl 3-(2-ethylhexoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-5-9-11-17(7-3)15-21-14-13-19(20)22-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOAFRLZQCJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498680
Record name 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38940-91-9
Record name 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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